3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Übersicht
Beschreibung
The compound “3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” is a derivative of benzo[b][1,4]oxazepine . It is a white to yellow solid .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones . This synthetic method has been developed to access benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives .Molecular Structure Analysis
The InChI code for this compound is1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
. This indicates that the compound has a molecular weight of 228.68 . Chemical Reactions Analysis
The reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C can produce a series of benzo[b][1,4]oxazepine derivatives . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 463.3±38.0 °C and a predicted density of 1.171±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Process Development in Kinase Inhibitor Synthesis
A key application of benzoxazepine-containing compounds, similar to the one , is their use in the synthesis of kinase inhibitors, notably mTOR inhibitors. Naganathan et al. (2015) detailed the scalable synthesis of a benzoxazepine-containing kinase inhibitor, highlighting the importance of the benzoxazepine core in the drug development process. This work showcases the intricate process development for scalable synthesis, involving multiple steps to prepare the core and other fragments with high yield and purity, demonstrating the compound's relevance in medicinal chemistry and pharmaceutical manufacturing (Naganathan et al., 2015).
Synthetic Routes to Benzoxazepines
Banfi et al. (2013) explored the synthesis of tetrahydrobenzoxazepines through an innovative Ugi reaction, showing the compound's utility in diversity-oriented synthesis. This method allows for the efficient and diastereoselective preparation of drug-like tetrahydrobenzoxazepines, demonstrating the compound's versatility in generating structurally diverse molecules for potential therapeutic applications (Banfi et al., 2013).
Novel Synthesis Approaches
Bakthadoss and Murugan (2009) reported a novel synthesis method for (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones, utilizing Baylis–Hillman derivatives. This method showcases a straightforward approach to synthesizing novel benzoxazepines, indicating the potential for new therapeutic molecules and expanding the chemical space of benzoxazepine derivatives (Bakthadoss & Murugan, 2009).
Biomass-Involved Synthesis Strategies
Zhang et al. (2015) developed an efficient method for synthesizing benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This approach, involving biomass-derived components, underscores the environmental benefits and the potential for creating diverse N-heterocyclic compounds with significant pharmaceutical applications (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
3-amino-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-3-12-11(8-10)9-15(6-7-17-12)13(16)4-5-14/h2-3,8H,4-7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHVONHHCOUJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.